3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde
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Overview
Description
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine ring, which contains both oxo and carbaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isocyanate with glycolic acid ester to form N-(3,5-dichlorophenyl) carbamoyloxy acetic acid esters. These esters are then cyclized in the presence of alcohols and bases to yield the desired imidazolidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the metabolic pathways of microorganisms, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-Dichlorophenyl)-4,5-dih
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
Properties
CAS No. |
112500-91-1 |
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Molecular Formula |
C10H6Cl2N2O3 |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-7(12)3-8(2-6)14-9(16)4-13(5-15)10(14)17/h1-3,5H,4H2 |
InChI Key |
XQYXZKWSWPAKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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